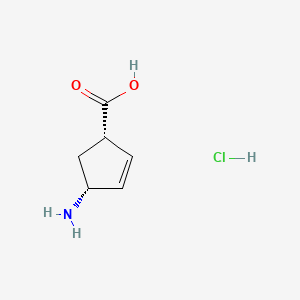

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660909 | |

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-84-9 | |

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number

An In-Depth Technical Guide to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS Number: 134234-04-1), a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthesis, properties, and critical applications, grounding all claims in authoritative scientific literature.

Introduction: A Constrained Amino Acid of Strategic Importance

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a non-proteinogenic, conformationally restricted amino acid analogue. Its rigid cyclopentene scaffold locks the amino and carboxylic acid functional groups into a specific spatial orientation, a feature highly sought after in rational drug design. This structural constraint allows for more precise interaction with biological targets, such as enzymes and receptors, often leading to enhanced potency and selectivity compared to more flexible, linear counterparts.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.[1] It is recognized as a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system, due to its role as a γ-aminobutyric acid (GABA) mimetic.[2][3] GABA is the primary inhibitory neurotransmitter in the brain, and analogues of it are crucial in the development of treatments for neurological disorders.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 134234-04-1 | [3][4] |

| Molecular Formula | C₆H₁₀ClNO₂ | [4] |

| Molecular Weight | 163.6 g/mol | [4] |

| IUPAC Name | (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride | N/A |

| Synonyms | (1S-cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride | [4] |

| Purity | Typically ≥99% (HPLC) | [5][6] |

| Form | Solid | [6] |

| Storage | Freezer | [6] |

Synthesis and Stereochemical Control: The Path from Vince Lactam

The synthesis of enantiomerically pure (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a testament to the elegance of modern asymmetric synthesis. The most established and efficient routes begin with the chiral building block (-)-Vince Lactam, formally known as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. This starting material provides the necessary stereochemical foundation for the final product.

The causality behind this choice is rooted in stereochemical control. Starting with a resolved, enantiopure precursor like Vince Lactam obviates the need for costly and often low-yielding chiral resolution steps later in the synthesis. The bicyclic system of the lactam holds the substituents in a fixed orientation, allowing for highly stereoselective transformations.

Visualizing the Synthetic Workflow

The following diagram outlines a common synthetic pathway from a protected Vince Lactam derivative to the target hydrochloride salt.

Caption: Synthetic pathway from a Vince Lactam ester to the final product.

Protocol 1: Synthesis via Hydrolysis of the Methyl Ester

This protocol describes the final step in a multi-stage synthesis, starting from the corresponding methyl ester, which is itself derived from Vince Lactam.[3] This self-validating system relies on precise pH control and temperature management to ensure high yield and purity.

Materials:

-

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

-

Methanol

-

Triethylamine

-

Deionized Water

-

Lithium hydroxide (LiOH)

-

Acetic Acid

-

Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Neutralization: Dissolve 10g of the methyl ester tartrate salt in 50 mL of methanol. The tartrate salt is used to stabilize the amine. Add triethylamine dropwise to neutralize the solution to a pH of 6-7. This step liberates the free amine of the methyl ester, making it ready for the subsequent hydrolysis.

-

Saponification: Add 10 mL of water and cool the reaction mixture to -20°C. The low temperature is critical to control the exothermicity of the hydrolysis and prevent potential side reactions.

-

Hydrolysis: Slowly add a pre-chilled aqueous solution of lithium hydroxide (0.16g LiOH in 5 mL water). LiOH is a strong base that effectively saponifies the methyl ester to the corresponding carboxylate. The reaction is typically rapid at this stage.

-

Quenching and Acidification: Immediately following the reaction, neutralize the excess base and protonate the carboxylate by adding acetic acid until the pH reaches 3-4. This step is crucial for preparing the free acid for isolation.

-

Work-up and Isolation: Remove the organic solvent (methanol) via rotary evaporation. Dilute the remaining aqueous solution with tetrahydrofuran (THF) to precipitate out inorganic salts.

-

Final Purification: Filter off the precipitated salts. Evaporate the filtrate to dryness to yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. To obtain the hydrochloride salt for improved stability, the free acid would be dissolved in a suitable solvent (e.g., ether) and treated with a stoichiometric amount of HCl. A yield of approximately 83.7% for the free acid has been reported for this procedure.[3]

Applications in Pharmaceutical R&D

The utility of this compound is most pronounced in its role as a versatile building block for complex active pharmaceutical ingredients (APIs).[2]

Key Intermediate for Antiviral Agents

A prominent application is in the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but feature a cyclopentane or cyclopentene ring instead of a ribose sugar. This modification imparts resistance to enzymatic degradation, enhancing the drug's metabolic stability and oral bioavailability.

One of the most significant uses of this compound's derivatives is as a key raw material in the manufacturing of Abacavir , an essential antiretroviral medication used to treat HIV/AIDS.[7] The (1S,4R) stereochemistry of the aminocyclopentene core is absolutely critical for the biological activity of Abacavir.

Visualizing the Role as a Chiral Precursor

The diagram below illustrates the logical flow of incorporating the chiral aminocyclopentene core into a final drug product like a carbocyclic nucleoside analogue.

Caption: Role as a core building block in API synthesis.

Applications in Neuroscience

As a constrained GABA analogue, this compound and its derivatives are valuable tools in biochemical research and for developing drugs targeting neurological disorders.[2][3] By mimicking the structure of GABA, these molecules can interact with GABA receptors or transporters, potentially modulating neuronal activity. This makes them attractive candidates for developing novel anticonvulsants, anxiolytics, and muscle relaxants.

Conclusion

This compound is far more than a simple chemical reagent; it is a highly engineered tool for precision drug design. Its rigid, stereochemically defined structure provides a reliable platform for constructing complex and potent pharmaceutical agents, most notably in the antiviral field. The synthesis, rooted in the principles of asymmetric chemistry, ensures the delivery of an enantiomerically pure intermediate, which is paramount for therapeutic efficacy and safety. For any organization engaged in cutting-edge drug discovery and development, a thorough understanding and strategic application of this building block are indispensable for success.

References

-

(-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. USA Chemical Suppliers. [Link]

-

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. PubChem. [Link]

-

Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis. [Link]

-

(1s 4r)-4-aminocyclopent 2-enecarboxylic Acid. Tradeindia. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. (-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 6. (1s 4r)-4-aminocyclopent 2-enecarboxylic Acid - Application: Pharmaceutical Industry at Best Price in Shanghai | Chemvon Biotechnology (shanghai) Co. Ltd. [tradeindia.com]

- 7. ijcpa.in [ijcpa.in]

An In-depth Technical Guide to the Physicochemical Properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Foreword: A Molecule of Interest in Modern Drug Discovery

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride stands as a pivotal chiral building block in contemporary pharmaceutical research and development. Its rigid cyclopentene scaffold, coupled with the stereochemically defined amine and carboxylic acid functionalities, makes it a valuable precursor for a range of bioactive molecules. Notably, it serves as a constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, rendering it a person of interest in the design of therapeutics for neurological disorders.[1] Furthermore, its role as a key intermediate in the synthesis of antiviral agents underscores its significance in medicinal chemistry.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. The subsequent sections are designed to not only present available data but also to provide the scientific rationale behind the experimental methodologies for characterizing this and similar molecules, thereby ensuring a robust and reproducible approach to its handling and application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity. This compound is the salt formed between the chiral amino acid and hydrochloric acid. The hydrochloride salt form is frequently employed in pharmaceutical applications to enhance the stability and aqueous solubility of the parent compound.[3]

| Identifier | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | (1S-cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride | [4] |

| CAS Number | 134234-04-1 | [4][5] |

| Molecular Formula | C₆H₁₀ClNO₂ | [4] |

| Molecular Weight | 163.6 g/mol | [4] |

| Chemical Structure |  |

Note on CAS Numbers: While 134234-04-1 is a commonly cited CAS number for the hydrochloride salt, researchers may encounter other CAS numbers, such as 130931-84-9, in various supplier catalogs.[6][7] It is advisable to confirm the identity of the material through analytical characterization.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise chemical structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry of the cyclopentene ring.

2.1.1. Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. D₂O is often preferred for amine hydrochlorides as it allows for the exchange of the acidic protons (amine and carboxylic acid), which can simplify the spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

-

2.1.2. Expected ¹H NMR Spectral Features

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two olefinic carbons, and the three sp³-hybridized carbons of the ring.

Physical and Thermal Properties

The physical and thermal properties of a pharmaceutical compound are critical for its formulation, processing, and storage.

Physical Appearance

This compound is typically supplied as a white to off-white or light brown solid or powder.

Melting Point

The melting point is a key indicator of purity. For this compound, a melting point of >260 °C with decomposition has been reported.[5]

3.2.1. Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed thermal profile than traditional melting point apparatus.

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for assessing thermal stability and the presence of bound solvents or water. A TGA experiment would reveal the decomposition temperature of the compound.[8][9]

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the crystalline structure of a solid. It can be used to identify the specific polymorph of the compound and to assess its crystallinity. Each crystalline solid has a unique PXRD pattern.[10]

Solution Properties

The behavior of this compound in solution is critical for its use in synthesis and for its biological activity.

Solubility

The hydrochloride salt is expected to have good aqueous solubility due to the presence of the ionizable ammonium and carboxylic acid groups.[3] Quantitative solubility data in various solvents is crucial for developing formulations and for designing reaction conditions.

4.1.1. Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as HPLC-UV.

Acidity Constants (pKa)

The pKa values of the carboxylic acid and the ammonium group dictate the charge state of the molecule at a given pH. This is critical for understanding its behavior in biological systems and for developing analytical methods. The molecule has two ionizable groups: the carboxylic acid (expected pKa ~2-4) and the ammonium group (expected pKa ~9-10).

4.2.1. Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Caption: Workflow for pKa determination.

Stability and Storage

The chemical and physical stability of a pharmaceutical compound is paramount. The hydrochloride salt form generally enhances stability.[3]

Storage Recommendations

For long-term storage, it is recommended to keep the compound in a well-sealed container at room temperature or under refrigerated conditions (2-8 °C), protected from light and moisture.[11]

Stability-Indicating Assays

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) in the presence of its degradation products.[12] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) should be performed to understand the degradation pathways and to develop a stability-indicating HPLC method.

Conclusion

This compound is a molecule of significant interest with well-defined structural features. While some of its physicochemical properties are documented, a comprehensive experimental characterization is essential for its effective application in research and development. This guide provides the foundational knowledge and experimental frameworks for scientists to thoroughly characterize this important chiral building block, ensuring data integrity and facilitating its journey from the laboratory to potential therapeutic applications.

References

-

Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Available from: [Link]

-

methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | 229613-83-6. Available from: [Link]

-

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride - PubChem. Available from: [Link]

-

(-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. Available from: [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available from: [Link]

-

Hygroscopicity Evaluation - CD Formulation. Available from: [Link]

-

Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. Available from: [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC - AZoM. Available from: [Link]

-

(1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | Pharmaffiliates. Available from: [Link]

-

XRD scans of amino acid samples: (a) L-LysHCl in the original... - ResearchGate. Available from: [Link]

-

Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Available from: [Link]

-

(1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - PharmaCompass.com. Available from: [Link]

-

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 - PubChem. Available from: [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

-

Application of Thermal Analysis in Pharmaceutical Field - Revefenacin - Ami Instruments. Available from: [Link]

-

Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed. Available from: [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. Available from: [Link]

-

4-Amino-2-cyclopentene-1-carboxylic acid | C6H9NO2 | CID 10171262 - PubChem. Available from: [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. Available from: [Link]

-

Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available from: [Link]

-

Overlay of the DSC and TGA results obtained on as-supplied MA (the... - ResearchGate. Available from: [Link]

-

Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids - Cardiff University. Available from: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from: [Link]

-

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid CAS#: 168471-40-7 • ChemWhat. Available from: [Link]

Sources

- 1. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 2. ijcpa.in [ijcpa.in]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. scbt.com [scbt.com]

- 5. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

- 6. (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid,hydrochloride | Chemrio [chemrio.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 9. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin - AMI – Advanced Measurement Instruments [ami-instruments.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. questjournals.org [questjournals.org]

An In-depth Technical Guide to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: Molecular Structure, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, stereochemistry, synthesis, and its established role as a modulator of the GABAergic system. We will explore its significance as a lead compound for targeting neurological disorders, underpinned by its action on key enzymes and receptors within the central nervous system. This guide synthesizes current knowledge, outlines detailed experimental protocols, and provides a framework for its application in modern medicinal chemistry.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signaling molecule in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. However, the therapeutic application of GABA itself is limited by its inability to cross the blood-brain barrier and its inherent conformational flexibility, which leads to non-specific interactions with various GABA receptor subtypes (GABAA, GABAB, and GABAC) and metabolic enzymes.

To overcome these limitations, medicinal chemists have focused on the design of conformationally restricted GABA analogues. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, it is possible to lock the molecule into a specific conformation that favors binding to a particular biological target, thereby enhancing potency and selectivity. (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is one such analogue, where the cyclopentene ring constrains the distance and relative orientation of the amino and carboxylic acid groups. This guide focuses on the hydrochloride salt of this specific stereoisomer, a form often used to improve stability and solubility for research and development purposes.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a five-membered carbocyclic ring containing a double bond and two stereocenters. The "(1S,4R)" designation defines the absolute configuration of these stereocenters, which is crucial for its specific biological activity.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀ClNO₂ | [1] |

| Molecular Weight | 163.60 g/mol | [1] |

| CAS Number | 134234-04-1 | [1] |

| Appearance | White to yellow solid | [2] |

| Storage | Room temperature | [2] |

The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid, which enhances the compound's stability and aqueous solubility, making it amenable for use in biological assays and for formulation studies. The precise three-dimensional arrangement of the functional groups is a key determinant of its interaction with biological targets.

Figure 1: 2D representation of this compound, highlighting the key functional groups and stereocenters.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that typically starts from a chiral precursor to ensure the correct stereochemistry. A common and efficient route involves the enzymatic resolution of a racemic lactam, followed by chemical transformations.

Synthetic Pathway

A widely employed precursor for this class of compounds is the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince Lactam". The synthesis of the target molecule can be achieved through the hydrolysis of the corresponding methyl ester, which itself is synthesized from the appropriate chiral lactam.

Figure 2: A generalized synthetic pathway for this compound starting from the corresponding chiral Vince Lactam.

Experimental Protocol: Synthesis from Methyl Ester Precursor

The following protocol is adapted from established procedures for the hydrolysis of the methyl ester precursor.[3]

Step 1: Neutralization and Hydrolysis

-

Dissolve 10 g of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine dropwise at room temperature until the pH of the solution is between 6 and 7.

-

Add 10 mL of water and cool the mixture to -20 °C using a suitable cooling bath.

-

Prepare a solution of lithium hydroxide (0.16 g) in 5 mL of water and add it dropwise to the reaction mixture, maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Isolation

-

Once the reaction is complete, neutralize the mixture by adding acetic acid dropwise until the pH is between 3 and 4.

-

Remove the organic solvent under reduced pressure (vortex).

-

Dilute the residue with tetrahydrofuran (THF) and filter to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.

-

To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Structural Elucidation and Quality Control

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methine protons at the stereocenters, and the methylene protons of the cyclopentene ring. The coupling constants between these protons can help confirm the cis relationship between the amino and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum should show signals for the carboxylic acid carbon, the two vinyl carbons, the two methine carbons, and the methylene carbon.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ corresponding to the free base (C₆H₉NO₂).

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium salt, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.

Chiral High-Performance Liquid Chromatography (HPLC):

-

To confirm the enantiomeric purity of the final product, chiral HPLC is essential. A suitable chiral stationary phase can be used to separate the (1S,4R) enantiomer from its (1R,4S) counterpart.

Biological Activity and Mechanism of Action

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its enantiomer are known to interact with the GABAergic system, primarily through the inhibition of GABA aminotransferase (GABA-AT) and potentially through direct interaction with GABA receptors.

Inhibition of GABA Aminotransferase (GABA-AT)

GABA-AT is the primary enzyme responsible for the catabolism of GABA in the brain. Inhibition of this enzyme leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This is a clinically validated strategy for the treatment of epilepsy.

Studies have shown that the enantiomer, (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid, is a reversible inhibitor of GABA transaminase.[4] This suggests that (1S,4R)-4-aminocyclopent-2-enecarboxylic acid likely shares this property, making it a valuable candidate for the development of novel anticonvulsant and anxiolytic agents.

Figure 3: The inhibitory effect of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid on the GABA aminotransferase (GABA-AT) enzyme, which is responsible for the degradation of GABA.

Interaction with GABA Receptors

While the primary mechanism of action for this class of compounds appears to be through GABA-AT inhibition, direct interaction with GABA receptors cannot be ruled out. Research on related compounds provides valuable insights. For instance, a benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid has been shown to act as a GABAA receptor antagonist with an IC₅₀ of 42 µM.[5] This finding suggests that the cyclopentene scaffold can be functionalized to target GABA receptors directly, opening up possibilities for developing compounds with dual mechanisms of action or selective receptor subtype modulation.

Further research, including radioligand binding assays and electrophysiological studies, is required to fully characterize the interaction of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid with GABAA, GABAB, and GABAC receptors.

Applications in Drug Discovery and Development

The unique structural and biological properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid make it a valuable scaffold and lead compound in pharmaceutical research.

-

Neurological Disorders: As an inhibitor of GABA-AT, it has the potential for development as a therapeutic agent for epilepsy, anxiety disorders, and other conditions characterized by GABAergic hypofunction.

-

Medicinal Chemistry Scaffold: The cyclopentene ring offers multiple points for chemical modification, allowing for the synthesis of libraries of related compounds to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[5]

-

Tool Compound for Neuroscience Research: This compound can be used as a pharmacological tool to investigate the role of GABA-AT in various physiological and pathological processes in the brain.

Conclusion and Future Directions

This compound is a promising GABA analogue with a well-defined stereochemistry and a clear rationale for its biological activity. Its role as a reversible inhibitor of GABA aminotransferase positions it as a valuable lead compound for the development of novel therapeutics for neurological disorders.

Future research should focus on several key areas:

-

Detailed Pharmacological Characterization: Comprehensive studies are needed to determine the binding affinities and functional activities of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid at all major GABA receptor subtypes.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of epilepsy, anxiety, and pain are necessary to establish its therapeutic potential.

-

Pharmacokinetic Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.

-

Structural Biology: Obtaining a crystal structure of the compound in complex with GABA-AT would provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective inhibitors.

References

-

Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

-

Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2021). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Supporting Information Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransfe. (n.d.). Amazon S3. Retrieved January 10, 2026, from [Link]

-

Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). Repository of the Academy's Library. Retrieved January 10, 2026, from [Link]

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (2009). PubMed. Retrieved January 10, 2026, from [Link]

-

Biocatalytic synthesis of chiral five-membered carbasugars intermediates utilizing CV2025 ω-transaminase from Chromobacterium violaceum. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation in. (2022). Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2021). MDPI. Retrieved January 10, 2026, from [Link]

-

Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. (2002). PubMed. Retrieved January 10, 2026, from [Link]

- US Patent for Process for the preparation of amino alcohol derivatives or salts thereof. (n.d.). Google Patents.

-

Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (n.d.). International Journal of Current Pharmaceutical & Clinical Research. Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of 4-Aminocyclopent-2-enecarboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Stereoisomerism in a Novel GABA Analogue

4-Aminocyclopent-2-enecarboxylic acid, a conformationally restricted analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in the fields of neuroscience and medicinal chemistry. Its rigid cyclopentene backbone offers a unique scaffold for probing the pharmacophore of GABA receptors, potentially leading to the development of novel therapeutics for neurological disorders. The (-)-(1S,4R) stereoisomer, in particular, has been identified as a cyclopentane GABA analogue, highlighting the critical role of stereochemistry in its biological activity[1]. As with many biologically active molecules, the specific three-dimensional arrangement of its functional groups dictates its interaction with chiral biological targets such as receptors and enzymes. This guide provides an in-depth exploration of the stereochemistry of 4-aminocyclopent-2-enecarboxylic acid, offering a technical resource for researchers engaged in its synthesis, analysis, and application in drug discovery and development.

The Four Stereoisomers: A Structural Overview

4-Aminocyclopent-2-enecarboxylic acid possesses two stereocenters at the C1 and C4 positions, giving rise to a total of four possible stereoisomers. These are organized into two pairs of enantiomers, which are also diastereomers of each other. The cis isomers have the amino and carboxylic acid groups on the same face of the cyclopentene ring, while the trans isomers have them on opposite faces.

| Stereoisomer | IUPAC Name | PubChem CID |

| cis-Isomers | ||

| (+)-(1R,4S) | (1R,4S)-4-aminocyclopent-2-enecarboxylic acid | 2734525[2] |

| (-)-(1S,4R) | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid | 10034643[3] |

| trans-Isomers | ||

| (+)-(1R,4R) | (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | 7019279[4] |

| (-)-(1S,4S) | (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | 44361891[5] |

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure 4-aminocyclopent-2-enecarboxylic acid is a significant challenge, requiring precise control over the relative and absolute stereochemistry. The primary strategies involve either stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Synthesis of cis-Stereoisomers from Vince Lactam

A robust and widely utilized approach to the cis-stereoisomers commences with the chiral bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This starting material is commercially available in both enantiomeric forms, providing a divergent route to both the (1R,4S) and (1S,4R) isomers.

Experimental Protocol: Enzymatic Resolution for trans-Isomer Enrichment

-

Epimerization: A stereochemically pure cis-4-(Boc-amino)cyclopent-2-enecarboxylate is treated with a catalytic amount of a strong base, such as sodium methoxide in methanol, to induce epimerization at the C1 position, resulting in a diastereomeric mixture of cis and trans esters.

-

Enzymatic Hydrolysis: The mixture of esters is then subjected to enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CALB), in a buffered aqueous solution. The enzyme selectively hydrolyzes one of the diastereomers (e.g., the cis-ester) to the corresponding carboxylic acid, leaving the other diastereomer (the trans-ester) largely unreacted.

-

Separation: The unreacted trans-ester can be separated from the hydrolyzed cis-carboxylic acid by extraction. The trans-ester can then be hydrolyzed under standard conditions (e.g., with lithium hydroxide) to afford the desired trans-4-(Boc-amino)cyclopent-2-enecarboxylic acid.

Analytical Techniques for Stereochemical Characterization

The confirmation of the relative and absolute stereochemistry of the four isomers of 4-aminocyclopent-2-enecarboxylic acid requires a combination of advanced analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers. For 4-aminocyclopent-2-enecarboxylic acid and its derivatives, two main types of chiral stationary phases (CSPs) are particularly effective: crown ether-based and polysaccharide-based columns.

Crown Ether-Based CSPs:

Crown ether-based columns, such as the Daicel CROWNPAK CR(+), are specifically designed for the separation of primary amines and amino acids. [2][6][7]The chiral recognition mechanism is based on the formation of diastereomeric complexes between the protonated primary amine of the analyte and the chiral crown ether.

Experimental Protocol: Chiral HPLC on a Crown Ether Column

-

Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) [8]* Mobile Phase: An acidic aqueous solution, typically perchloric acid at a pH of 1.0-2.0, is used. [6]For analytes with longer retention times, the addition of up to 15% methanol can be effective. [6]* Flow Rate: 0.5 - 1.0 mL/min

-

Temperature: Column temperature can be varied (e.g., 10-40 °C) to optimize resolution.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for these compounds which lack a strong chromophore.

Polysaccharide-Based CSPs:

Polysaccharide-based columns, such as Daicel's CHIRALPAK series, are highly versatile and can separate a wide range of chiral compounds. The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques, is crucial for determining the relative stereochemistry (cis vs. trans).

Distinguishing cis and trans Isomers with NOESY:

Nuclear Overhauser Effect Spectroscopy (NOESY) is the most definitive NMR method for differentiating between cis and trans isomers. This technique detects through-space correlations between protons that are in close proximity.

-

In the cis isomer , a NOE correlation is expected between the proton at C1 and the proton at C4, as they are on the same face of the cyclopentene ring.

-

In the trans isomer , no such correlation would be observed. Instead, NOE correlations would be expected between the C1 proton and the protons on the same face of the ring, and similarly for the C4 proton with its neighbors on the opposite face.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a chiral molecule. To date, no crystal structures of the stereoisomers of 4-aminocyclopent-2-enecarboxylic acid have been deposited in the Cambridge Structural Database. The successful crystallization of one of these isomers would provide invaluable structural information and serve as an absolute reference for the assignment of the other stereoisomers.

Pharmacological Significance: A Stereoselective Interaction with GABA Receptors

The stereochemistry of 4-aminocyclopent-2-enecarboxylic acid is of paramount importance to its biological activity. As a conformationally restricted GABA analogue, its interaction with GABA receptors is highly stereospecific. Studies on the enantiomers of the closely related 4-aminocyclopent-1-ene-1-carboxylic acid at recombinant GABAC receptors have revealed a striking difference in their pharmacological profiles. [9]

| Compound | Receptor | Activity | Kᵢ (µM) |

|---|---|---|---|

| (+)-4-ACPCA | GABAC ρ₁ | Antagonist | 6.0 ± 0.1 |

| GABAC ρ₂ | Antagonist | 4.7 ± 0.3 |

| (-)-4-ACPCA | GABAC ρ₁/ρ₂ | Inactive | >1000 |

Data from Chebib et al. (2001) [9] This data clearly demonstrates that the (+) enantiomer is a potent antagonist at GABAC receptors, while the (-) enantiomer is essentially inactive. [9]This dramatic difference in activity underscores the critical need for stereochemically pure compounds in pharmacological studies and drug development. The affinity order at both GABAC ρ₁ and ρ₂ receptors was determined to be (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA, further highlighting the nuanced structure-activity relationships governed by stereochemistry. [9]

Conclusion

The stereochemistry of 4-aminocyclopent-2-enecarboxylic acid is a multifaceted and critical aspect of its chemistry and pharmacology. The existence of four distinct stereoisomers, each with a unique three-dimensional structure, necessitates the use of sophisticated stereoselective synthetic and analytical techniques. This guide has provided an overview of the key strategies for the synthesis of the cis and trans isomers, detailed the principles of their separation and characterization by chiral HPLC and NMR spectroscopy, and highlighted the profound impact of stereochemistry on their biological activity at GABA receptors. For researchers and drug development professionals, a thorough understanding and control of the stereochemical landscape of this promising GABA analogue are essential for unlocking its full therapeutic potential.

References

- Chebib, M., Gavande, N., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British journal of pharmacology, 134(5), 1033–1040.

-

Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. (n.d.). Retrieved from [Link]

- SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). (n.d.).

-

(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

-

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

-

(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

-

27714 - HPLC column CROWNPAK CR(+), 150 x 4 mm, 5 µm. (n.d.). Analytics-Shop. Retrieved from [Link]

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Analytical and Bioanalytical Chemistry, 413(12), 3279–3303.

- Chiral Separation Using SFC and HPLC. (2016). Shimadzu.

-

4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

-

(1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

-

(-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. (n.d.). Suzhou Unite Pharmaceutical Co.,Ltd. Retrieved from [Link]

-

(1S,4R)-(-)-4-(FMOC-AMINO)-2-CYCLOPENTENE-1-CARBOXYLIC ACID. (n.d.). ChemBK. Retrieved from [Link]

-

(-)-(1s,4r)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. (n.d.). Retrieved from [Link]

-

(+)-(1r,4s)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. (n.d.). Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chiraltech.com [chiraltech.com]

- 3. 4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 10034643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 44361891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thelabstore.co.uk [thelabstore.co.uk]

- 7. hplc.eu [hplc.eu]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride: A Technical Guide to its Function as a GABA Mimetic

Introduction: The Significance of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders. Consequently, molecules that can modulate GABAergic neurotransmission are of significant interest in drug discovery and development.[1] This guide provides a detailed technical overview of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a conformationally restricted GABA analogue, and explores its potential as a GABA mimetic for research and therapeutic applications.

Chemical Properties and Stereospecific Synthesis

This compound is a cyclopentane derivative of GABA.[2] Its rigid, cyclic structure provides valuable insights into the conformational requirements for interaction with GABAergic system components.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 134234-04-1 | [3] |

| Molecular Formula | C₆H₁₀ClNO₂ | [3] |

| Molecular Weight | 163.6 g/mol | [3] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥95% | [3] |

| Storage | Room temperature | [3] |

The stereochemistry of this molecule is critical to its biological activity. The synthesis of the enantiomerically pure (1S,4R) isomer is often achieved through the resolution of a racemic intermediate, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[4][5][6]

Conceptual Synthesis Workflow:

The stereospecific synthesis can be conceptually outlined as follows:

-

Resolution of Racemic Vince Lactam: The racemic Vince lactam is resolved to isolate the desired enantiomer.

-

Protection of the Amine: The amino group of the resolved lactam is protected, often with a Boc (tert-butyloxycarbonyl) group.

-

Ring Opening: The protected lactam is then subjected to hydrolysis to open the bicyclic ring system and yield the cyclopentene backbone with the desired stereochemistry.

-

Deprotection and Salt Formation: The protecting group is removed from the amine, and the molecule is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Conceptual workflow for the stereospecific synthesis.

Mechanism of Action: A Focus on GABA Transaminase Inhibition

While broadly classified as a GABA mimetic, the primary mechanism of action for the related isomer, (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid, is the reversible inhibition of GABA transaminase (GABA-T).[7] GABA-T is the primary enzyme responsible for the degradation of GABA in the CNS. By inhibiting this enzyme, the synaptic concentration and residence time of GABA are increased, leading to enhanced GABAergic signaling.

Caption: Proposed mechanism of action via GABA-T inhibition.

While the primary mechanism is likely GABA-T inhibition, the structural similarity to GABA suggests the possibility of direct interactions with GABA receptors. Studies on derivatives of 4-aminocyclopent-1-enecarboxylic acid have shown antagonist activity at GABA-A receptors.[8][9] However, specific binding affinity data for this compound at GABA-A and GABA-B receptors is not currently available in the peer-reviewed literature.

Pharmacological Data (Hypothetical and from Related Compounds)

Quantitative data on the direct interaction of this compound with its primary target and GABA receptors is crucial for its characterization. The following table includes data from a closely related isomer and a derivative to provide context.

Table 2: Pharmacological Activity Profile

| Target | Compound | Activity | Value | Source |

| GABA Transaminase | (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Reversible Inhibition | - | [7] |

| GABA-A Receptor (α1β2γ2L) | Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | Antagonist | IC₅₀ = 42 µM | [8] |

Note: Direct quantitative data for the (1S,4R) isomer on GABA-T and GABA-A/B receptors is needed for a complete profile.

Experimental Protocols

To fully characterize the GABA mimetic properties of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro: GABA Transaminase Inhibition Assay

This assay determines the inhibitory potency of the compound on GABA-T activity.

Methodology:

-

Enzyme Source: Purified GABA-T from a commercially available source or prepared from brain tissue homogenates.

-

Substrate: GABA and α-ketoglutarate.

-

Assay Principle: The activity of GABA-T is monitored by measuring the formation of one of its products, glutamate or succinic semialdehyde. This can be done spectrophotometrically or fluorometrically using coupled enzyme reactions.

-

Procedure: a. Pre-incubate varying concentrations of this compound with the GABA-T enzyme for a defined period. b. Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate). c. Monitor the rate of product formation over time. d. Calculate the percentage of inhibition at each concentration of the test compound. e. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Caption: Workflow for a GABA Transaminase inhibition assay.

In Vitro: Radioligand Binding Assays for GABA Receptors

These assays assess the direct binding affinity of the compound to GABA-A and GABA-B receptors.

Methodology:

-

Receptor Source: Synaptic membranes prepared from rat brain tissue.

-

Radioligands:

-

GABA-A: [³H]-Muscimol or [³H]-Gaboxadol

-

GABA-B: [³H]-GABA (in the presence of a GABA-A antagonist like bicuculline) or [³H]-Baclofen[2]

-

-

Procedure: a. Incubate the brain membranes with the radioligand and varying concentrations of this compound. b. Separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using liquid scintillation counting. d. Determine the non-specific binding in the presence of a high concentration of a known GABA receptor agonist (e.g., unlabeled GABA). e. Calculate the specific binding and determine the IC₅₀ value of the test compound. f. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo: Microdialysis for Measuring Brain GABA Levels

This technique allows for the in vivo measurement of extracellular GABA concentrations in specific brain regions of freely moving animals following the administration of the test compound.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Small molecules from the extracellular fluid, including GABA, diffuse across the dialysis membrane into the aCSF and are collected as dialysate samples.

-

Compound Administration: this compound is administered systemically (e.g., intraperitoneally).

-

GABA Quantification: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Changes in extracellular GABA levels from baseline are determined over time after compound administration.

Potential Therapeutic Applications and Future Directions

Given its proposed mechanism as a GABA-T inhibitor, this compound holds potential for the treatment of conditions characterized by a deficit in GABAergic signaling. The in vivo study on the (1R,4S) isomer, which demonstrated its ability to block conditioned place preference to cocaine and nicotine in rats, suggests a potential application in addiction medicine.[7]

Future research should focus on:

-

Directly confirming and quantifying the inhibitory activity of the (1S,4R) isomer on GABA transaminase.

-

Performing comprehensive receptor binding studies to determine its affinity for GABA-A, GABA-B, and GABA-C receptors.

-

Conducting in vivo studies to measure the impact of the (1S,4R) isomer on brain GABA levels and to evaluate its efficacy in animal models of epilepsy, anxiety, and other neurological disorders.

-

Investigating the structure-activity relationship of related cyclopentene GABA analogues to optimize potency and selectivity.

Conclusion

This compound is a promising GABA mimetic with a likely mechanism of action involving the inhibition of GABA transaminase. Its rigid structure and stereospecificity make it a valuable tool for probing the pharmacology of the GABAergic system. Further detailed in vitro and in vivo characterization is warranted to fully elucidate its therapeutic potential.

References

-

Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]

-

Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149–152. [Link]

-

Ashby, C. R., Jr, Paul, M., Gardner, E. L., Gerasimov, M. R., Dewey, S. L., Lennon, I. C., & Taylor, S. J. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse (New York, N.Y.), 44(2), 61–63. [Link]

- Mehta, G., & Murthy, P. S. K. (2000). A new, general approach to the stereoselective synthesis of both enantiomers of 4-substituted cyclopentenones. Application to the synthesis of the Vince lactam, (−)-2-azabicyclo[2.2.1]hept-5-en-3-one and its enantiomer. Tetrahedron Letters, 41(28), 5403-5406.

-

CP Lab Safety. (1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams. [Link]

-

PubChem. (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. [Link]

- Chebib, M., & Johnston, G. A. (1999). The 'GABA-C' receptors of the vertebrate retina. Clinical and experimental pharmacology & physiology, 26(11), 937–942.

-

Duke, R. K., Chebib, M., & Johnston, G. A. R. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical research, 34(9), 1698–1703. [Link]

-

ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. [Link]

-

PubChem. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. [Link]

-

MDPI. The GABAB Receptor—Structure, Ligand Binding and Drug Development. [Link]

-

PubMed Central. Characterization of GABA Receptors. [Link]

-

PubMed Central. Defining Affinity with the GABAA Receptor. [Link]

-

PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

-

PubMed Central. In Vivo Detection of GABA and Glutamate With MEGA-PRESS: Reproducibility and Gender Effects. [Link]

-

PubMed. In vivo γ-aminobutyric acid measurement in rats with spectral editing at 4.7T. [Link]

-

CP Lab Safety. (1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams. [Link]

-

ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. ijcpa.in [ijcpa.in]

- 5. researchgate.net [researchgate.net]

- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Emerging Role of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid in Neurological Research: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). As a reversible inhibitor of GABA aminotransferase (GABA-T), this compound presents a compelling tool for the nuanced investigation of the GABAergic system's role in a spectrum of neurological disorders. This document synthesizes the current understanding of its mechanism of action, details its established application in addiction research, and proffers potential, protocol-driven applications in the fields of epilepsy and Huntington's disease. Designed for researchers, scientists, and drug development professionals, this guide aims to equip the reader with the foundational knowledge and detailed methodologies necessary to leverage (1S,4R)-4-aminocyclopent-2-enecarboxylic acid in advancing our understanding and treatment of complex neurological conditions.

Introduction: The Significance of Modulating GABAergic Tone

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is a key pathological feature in numerous neurological and psychiatric disorders, including epilepsy, Huntington's disease, and substance use disorders.[1][2] Consequently, therapeutic strategies aimed at augmenting GABAergic tone have been a cornerstone of neurological drug development.

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, hereafter referred to as ACAC, is a synthetic GABA analogue with a unique cyclopentene scaffold.[3] This constrained geometry is pivotal to its biological activity, primarily its function as a reversible inhibitor of GABA aminotransferase (GABA-T), the key enzyme responsible for the degradation of GABA.[4][5] By reversibly inhibiting GABA-T, ACAC offers a means to elevate synaptic and extrasynaptic GABA levels, thereby enhancing inhibitory signaling. This guide will delve into the practical applications of this compound as a research tool.

Physicochemical Properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

A comprehensive understanding of the physicochemical properties of ACAC is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [3] |

| Molecular Weight | 127.14 g/mol | [3] |

| CAS Number | 168471-40-7 | [5] |

| Appearance | Off-white powder | [6] |

| Purity | ≥ 99% (HPLC) | [6] |

| Solubility | Soluble in water | [6] |

| Storage | Store at -20°C | [3] |

Mechanism of Action: Reversible Inhibition of GABA Aminotransferase

The therapeutic and research potential of ACAC is intrinsically linked to its interaction with GABA aminotransferase (GABA-T).

The GABA Shunt and the Role of GABA-T

GABA is catabolized through a series of reactions known as the GABA shunt. A pivotal enzyme in this pathway is GABA-T, a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde.[5] This enzymatic degradation is a primary mechanism for terminating GABAergic signaling.

ACAC as a Reversible Inhibitor

Unlike irreversible inhibitors of GABA-T, such as vigabatrin, ACAC acts as a reversible inhibitor.[4] This property allows for a more controlled and transient modulation of GABA levels, which can be advantageous in research settings to dissect the temporal dynamics of GABAergic signaling in various neurological processes. The reversibility of inhibition also implies a potentially more favorable safety profile in therapeutic applications, as the enzymatic activity can be restored upon clearance of the compound.

Figure 1: The GABAergic synapse and the mechanism of action of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (ACAC). ACAC reversibly inhibits GABA aminotransferase (GABA-T), leading to increased GABA levels.

Established Application in Neurological Research: Addiction

The most well-documented use of ACAC in neurological research is in the study of substance use disorders.

Rationale: The GABAergic System in Addiction

The brain's reward system, primarily mediated by dopamine, is a key player in the development and maintenance of addiction.[7] The GABAergic system exerts significant modulatory control over the dopaminergic system.[8] Enhancing GABAergic inhibition can attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behaviors.

Preclinical Evidence: Attenuation of Conditioned Place Preference

A pivotal study demonstrated that systemic administration of ACAC significantly blocks the expression of conditioned place preference (CPP) to both cocaine and nicotine in rats.[4] CPP is a widely used behavioral paradigm to assess the rewarding properties of drugs. The ability of ACAC to prevent the expression of CPP suggests its potential in mitigating the reinforcing effects of these addictive substances and preventing relapse.

Experimental Protocol: Conditioned Place Preference in Rats

This protocol outlines the key steps for assessing the effect of ACAC on the expression of cocaine- or nicotine-induced CPP.

4.3.1. Apparatus A three-chamber CPP apparatus is used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.[9]

4.3.2. Procedure

-

Habituation (Day 1): Allow rats to freely explore all three chambers for 15-20 minutes.

-

Pre-conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.

-

Conditioning Phase (Days 3-8):

-

Drug Pairing: On alternate days, administer cocaine (e.g., 20 mg/kg, i.p.) or nicotine (e.g., 0.4 mg/kg, s.c.) and confine the rat to one of the conditioning chambers for 30 minutes.[9][10] The drug is typically paired with the initially non-preferred chamber.

-

Saline Pairing: On the intervening days, administer saline and confine the rat to the opposite chamber for 30 minutes.

-

-

Post-conditioning Test (Day 9):

-

Administer ACAC (e.g., 75-300 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[4]

-

Place the rat in the central chamber and allow free access to all chambers for 15 minutes.

-

Record the time spent in each chamber.

-

4.3.3. Data Analysis A significant increase in time spent in the drug-paired chamber in the vehicle-treated group indicates successful conditioning. A significant attenuation of this preference in the ACAC-treated group demonstrates the compound's ability to block the expression of drug-induced reward.

Figure 2: Experimental workflow for the Conditioned Place Preference (CPP) paradigm to evaluate the effect of ACAC on drug reward.

Proposed Research Applications in Epilepsy

Given the central role of GABAergic dysfunction in the pathophysiology of epilepsy, ACAC represents a valuable tool for investigating seizure mechanisms and potential therapeutic interventions.[11]

Rationale: Enhancing Inhibitory Tone to Suppress Seizures

A hallmark of epilepsy is excessive neuronal synchronization and hyperexcitability, often resulting from a deficit in GABAergic inhibition.[11] By elevating GABA levels through GABA-T inhibition, ACAC could potentially restore inhibitory tone and suppress seizure activity.

Proposed Experimental Workflow: Acute Seizure Models in Rodents

This proposed workflow outlines how ACAC could be evaluated for its anticonvulsant properties in an acute seizure model.

5.2.1. Animal Model The pentylenetetrazol (PTZ)-induced seizure model in mice is a commonly used screening model for anticonvulsant drugs.[12]

5.2.2. Procedure

-

ACAC Administration: Administer various doses of ACAC (e.g., 50-300 mg/kg, i.p.) or vehicle to different groups of mice.

-

PTZ Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).

-

Behavioral Observation: Observe the mice for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic-tonic seizures).

-

EEG Monitoring (Optional): For a more detailed analysis of electrographic seizure activity, mice can be implanted with EEG electrodes prior to the experiment.[13][14]

5.2.3. Data Analysis A significant increase in the latency to seizures and a decrease in the incidence and severity of seizures in the ACAC-treated groups compared to the vehicle group would indicate anticonvulsant activity.

Proposed Research Applications in Huntington's Disease

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[15] Alterations in the GABAergic system are implicated in HD pathology.[16]

Rationale: Restoring GABAergic Function in HD Models

In HD, there is a preferential loss of medium spiny neurons in the striatum, which are primarily GABAergic.[17] This leads to a complex dysregulation of the basal ganglia circuitry. While some studies report increased GABAergic synaptic currents in certain HD mouse models, others suggest a decrease in tonic inhibition.[15][16] Modulating GABA levels with ACAC could provide insights into the functional consequences of these changes and potentially offer a therapeutic avenue.

Proposed Experimental Workflow: Behavioral and Neurochemical Assessment in a Transgenic Mouse Model of HD

This proposed workflow details how ACAC could be investigated for its potential to ameliorate behavioral deficits and normalize GABAergic tone in an HD mouse model.

6.2.1. Animal Model The R6/2 mouse model is a widely used transgenic model of HD that exhibits a progressive and robust behavioral phenotype.[12]

6.2.2. Procedure

-

Chronic ACAC Administration: Beginning at a presymptomatic or early symptomatic age (e.g., 5-6 weeks), administer ACAC or vehicle daily to R6/2 mice and their wild-type littermates.

-

Behavioral Testing: At various time points throughout the treatment period, assess motor function (e.g., rotarod, open field) and cognitive deficits (e.g., T-maze, novel object recognition).[12][17]

-

In Vivo Microdialysis: In a subset of animals, use in vivo microdialysis to measure extracellular GABA levels in the striatum to confirm the pharmacodynamic effect of ACAC.[8]

-

Post-mortem Analysis: At the end of the study, collect brain tissue for immunohistochemical analysis of GABAergic neuron markers (e.g., GAD65/67) and to assess HD pathology (e.g., huntingtin aggregates).[11][18]

6.2.3. Data Analysis A significant improvement in behavioral performance, normalization of striatal GABA levels, and/or a reduction in neuropathological markers in the ACAC-treated R6/2 mice compared to vehicle-treated R6/2 mice would suggest a potential therapeutic benefit.

Figure 3: Proposed experimental workflow for evaluating the effects of ACAC in a Huntington's disease (HD) mouse model.

Conclusion and Future Directions

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a valuable research tool for probing the complexities of the GABAergic system in neurological disorders. Its established efficacy in a preclinical model of addiction highlights its potential for developing novel therapeutics for substance use disorders. The proposed research applications in epilepsy and Huntington's disease, grounded in the known pathophysiology of these conditions, offer exciting avenues for future investigation. Further studies are warranted to elucidate the detailed pharmacokinetic and pharmacodynamic profile of ACAC, and to explore its efficacy in a wider range of chronic neurological disease models. The insights gained from such research will undoubtedly contribute to a deeper understanding of GABAergic modulation and pave the way for innovative treatment strategies.

References

- Velísková, J. (2006). Video-EEG monitoring methods for characterizing rodent models of tuberous sclerosis and epilepsy. Epilepsy & Behavior, 9(3), 417-425.

- Yin, D., et al. (2018). Continuous Monitoring via Tethered Electroencephalography of Spontaneous Recurrent Seizures in Mice. Frontiers in Behavioral Neuroscience, 12, 22.

- Wenzel, M., et al. (2015). Long-term Continuous EEG Monitoring in Small Rodent Models of Human Disease Using the Epoch Wireless Transmitter System. Journal of Visualized Experiments, (101), e52826.

- Cepeda, C., et al. (2004). Increased GABAergic function in mouse models of Huntington's disease: Reversal by BDNF. The Journal of Neuroscience, 24(50), 11436-11446.

- Pouladi, M. A., et al. (2013). Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models.

- Koob, G. F., & Volkow, N. D. (2016). Neurobiology of addiction: a neurocircuitry analysis.

- Avoli, M., & Gloor, P. (1982). Role of the thalamus in generalized penicillin epilepsy: observations on decorticated cats. Experimental Neurology, 77(2), 386-402.

- Yhnell, E., & Heuer, A. (2018). Automated Operant Assessments of Huntington's Disease Mouse Models. Methods in Molecular Biology, 1780, 143-162.

- Menalled, L. B., et al. (2003). Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models. Neurobiology of Disease, 12(1), 43-58.

- Bardo, M. T., Rowlett, J. K., & Harris, M. J. (1995). Conditioned place preference using opiate and stimulant drugs: a meta-analysis. Neuroscience & Biobehavioral Reviews, 19(1), 39-51.

-

bit.bio. (n.d.). Immunocytochemistry staining for ioGABAergic Neurons. Retrieved from [Link]

- Timmerman, W., & Westerink, B. H. (1997). Brain microdialysis of GABA and glutamate: what does it signify?. Synapse, 27(4), 242-261.

- André, V. M., et al. (2010). Alteration of GABAergic neurotransmission in Huntington's disease. Movement Disorders, 25(11), 1521-1529.

- Le Foll, B., & Goldberg, S. R. (2005). Nicotine induces conditioned place preferences over a large range of doses in rats. Psychopharmacology, 178(4), 481-492.

- Sarasa, M. (2009). A role of GABA analogues in the treatment of neurological diseases. Recent Patents on CNS Drug Discovery, 4(2), 149-156.